2-[2-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This boronate ester features a 1,3,2-dioxaborolane core (pinacol boronate) with a phenyl ring substituted at the 2-position by a methoxy (-OMe) group and at the 4-position by a trifluoromethyl (-CF₃) group. The methoxy group is electron-donating, while -CF₃ is strongly electron-withdrawing, creating a polarized electronic environment. Such compounds are widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the boronate ester. The compound is commercially available with 98% purity, indicating its utility in high-precision synthetic applications .
Properties
IUPAC Name |
2-[2-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-7-6-9(14(16,17)18)8-11(10)19-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFFVWNJNYFDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-Methoxyphenyl analog (2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane): The methoxy group at the 4-position (vs. 2-position in the target compound) reduces steric hindrance but alters electronic effects. This analog has a melting point of 125–126°C, suggesting higher crystallinity than the target compound, which is likely a liquid (based on structurally related oils in ) .
3-Methylsulfonylphenyl analog (4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane):
The -SO₂Me group at the 3-position is more electron-withdrawing than -CF₃, increasing boron’s electrophilicity. This enhances reactivity in cross-couplings but may reduce stability under basic conditions. Applications include medicinal chemistry (e.g., USP7-IN-1 inhibitor) .2,6-Dichloro-3,5-dimethoxyphenyl analog (2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane):
Chlorine atoms introduce strong electron-withdrawing effects, while dual methoxy groups at 3,5-positions donate electrons. This creates a highly polarized system, favoring reactions requiring high boron electrophilicity. Used in synthesizing indazole derivatives via Pd-catalyzed couplings .
Steric and Functional Group Modifications
Phenylethynyl-substituted analog (2-[4-(4-Methoxyphenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane):
The ethynyl group introduces conjugation and rigidity, enhancing π-stacking interactions. Such derivatives are used in materials science but may exhibit reduced solubility in polar solvents compared to the target compound .
Physical Properties and Reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
